

Application Notes: Generation of a Conditional Pabpn1 Knockout Mouse Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PBN1

Cat. No.: B1577077

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Introduction

The gene initially queried as "**PBN1**" is formally known in *Saccharomyces cerevisiae*. For mouse models, the relevant ortholog is Pabpn1, which stands for Poly(A) binding protein nuclear 1. PABPN1 is a crucial protein involved in the regulation of mRNA polyadenylation, a key step in the maturation of messenger RNA. It binds to the growing poly(A) tail of pre-mRNA in the nucleus, promoting its extension and controlling its ultimate length. This process is fundamental for mRNA stability, nuclear export, and efficient translation. Dysregulation of PABPN1 function or expression has been linked to various diseases, most notably Oculopharyngeal Muscular Dystrophy (OPMD).

To investigate the tissue-specific and time-dependent functions of Pabpn1 in vivo, a conditional knockout (cKO) mouse model is an indispensable tool.^[1] Unlike constitutive knockouts, which can be embryonically lethal or lead to complex developmental phenotypes, conditional models allow for the deletion of the gene in specific cell types or at particular developmental stages. This is achieved using the Cre-LoxP system, where the Pabpn1 gene is flanked by LoxP sites ("floxed").^{[2][3][4]} Subsequent expression of Cre recombinase, driven by a tissue-specific or inducible promoter, leads to the excision of the floxed gene segment and inactivation of the gene.^{[2][3]}

This document provides a detailed guide for creating and validating a Pabpn1 conditional knockout mouse model using CRISPR/Cas9 technology, a state-of-the-art method for precise genome editing.^[1]

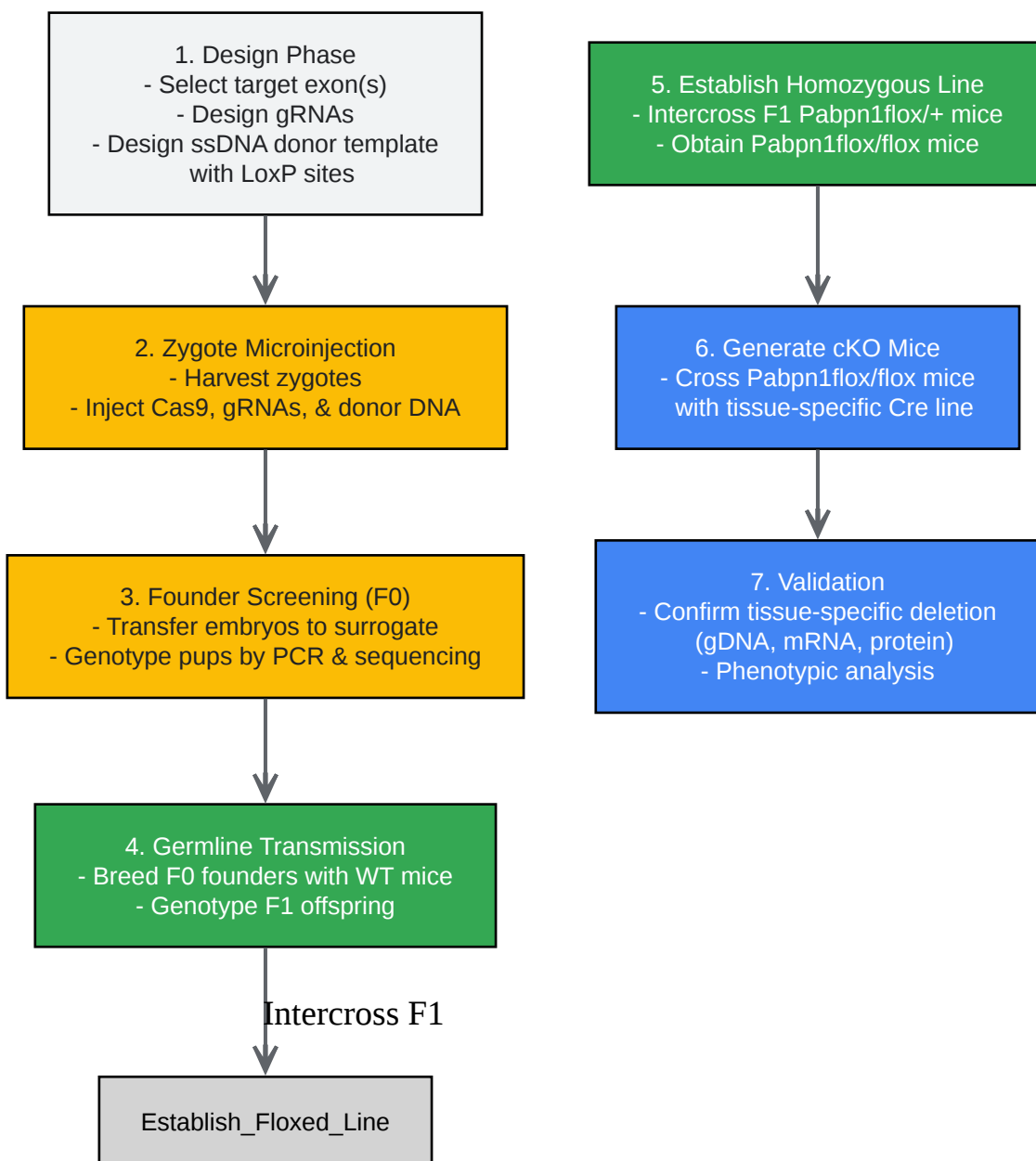
Molecular Function of PABPN1

PABPN1 plays a central role in the 3'-end processing of pre-mRNAs. After transcription, the pre-mRNA is cleaved, and the enzyme poly(A) polymerase (PAP) begins adding adenosine residues to form the poly(A) tail. PABPN1 binds to this nascent tail, which dramatically increases the processivity of PAP, leading to the rapid extension of the tail to its mature length of approximately 250 nucleotides. PABPN1 also interacts with other components of the polyadenylation machinery, ensuring the fidelity of this process.

Molecular function of PABPN1 in mRNA polyadenylation.

Experimental Workflow Overview

The generation of a *Pabpn1* conditional knockout mouse involves several key stages. It begins with the design of CRISPR/Cas9 components to introduce LoxP sites flanking a critical exon of the *Pabpn1* gene. These components are then delivered into mouse zygotes to generate founder mice. Founders carrying the correct floxed allele are identified through rigorous genotyping and bred to establish a homozygous floxed line (*Pabpn1*^{flox/flox}). Finally, these mice are crossed with a Cre-driver line to produce conditional knockout animals where *Pabpn1* is deleted in the desired cells or tissues.



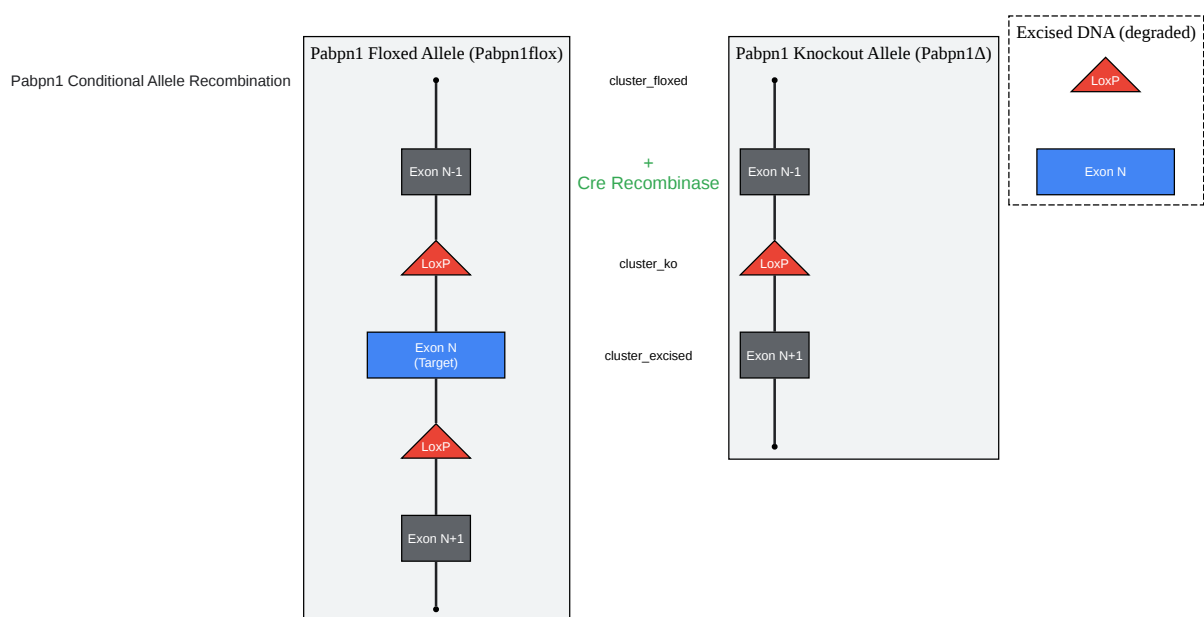
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*Workflow for generating a *Pabpn1* conditional knockout mouse.*

The Cre-LoxP Conditional Knockout System

The core of the conditional knockout strategy is the Cre-LoxP system. The *Pabpn1* gene is modified to have two LoxP sites, which are specific 34 bp DNA sequences, flanking a critical exon or group of exons. These "floxed" mice are phenotypically normal. When these mice are bred with a second line of mice expressing Cre recombinase, the Cre enzyme recognizes the two LoxP sites and excises the intervening DNA sequence, leading to a frameshift mutation or

loss of a critical domain, thereby inactivating the Pabpn1 gene only in the cells where Cre is active.



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Mechanism of Cre-LoxP mediated excision of a floxed Pabpn1 exon.

Experimental Protocols

Protocol 1: Design of CRISPR/Cas9 Targeting Components

Objective: To design guide RNAs (gRNAs) and a single-stranded DNA (ssDNA) donor template for inserting LoxP sites around a critical exon of the mouse Pabpn1 gene.

Materials:

- Mouse genome sequence (e.g., from Ensembl or NCBI).
- gRNA design software (e.g., Benchling, CHOPCHOP).
- Oligonucleotide synthesis service.

Method:

- Target Exon Selection: Identify a critical exon of the Pabpn1 gene. Deletion of this exon should result in a frameshift or the removal of an essential protein domain. For Pabpn1, targeting an early coding exon is a common strategy.
- gRNA Design:
 - Use gRNA design software to find potential gRNA sequences in the introns flanking the target exon. Aim for cut sites approximately 50-100 bp away from the desired LoxP insertion site.
 - Select gRNAs with high on-target scores and low off-target predictions.
 - Ensure the Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *S. pyogenes* Cas9) is present.
- ssDNA Donor Template Design:
 - Synthesize a long ssDNA oligonucleotide (typically ~200 nt).
 - The donor template should contain the 34 bp LoxP sequence.

- Flank the LoxP sequence with 60-80 nt homology arms on each side. These arms must be identical to the genomic sequence immediately upstream and downstream of the Cas9 cut site.
- Introduce silent mutations into the PAM sequence or gRNA binding site within the homology arms to prevent re-cutting of the integrated allele by Cas9.
- Design two separate donor templates: one for the upstream LoxP site and one for the downstream LoxP site.

Table 1: Example Targeting Reagents for Pabpn1 cKO

Component	Example Sequence/Target
Target Exon	Exon 2 of mouse Pabpn1 (ENSMUSE00000318999)
Upstream gRNA	5'- GCGAGGAGCUGAAGCUGAACAGG -3' (PAM in bold)
Downstream gRNA	5'- GUCUAGACUGCUAGCUAGAUCGG -3' (PAM in bold)
Upstream Donor DNA	[~80 nt 5' Homology Arm] - ATAACTTCGTATAATGTATGCTATACGAAGTTA T - [~80 nt 3' Homology Arm with mutated PAM]
Downstream Donor DNA	[~80 nt 5' Homology Arm] - ATAACTTCGTATAATGTATGCTATACGAAGTTA T - [~80 nt 3' Homology Arm with mutated PAM]

Note: Sequences are for illustrative purposes only and must be specifically designed and validated.

Protocol 2: Generation and Screening of Founder Mice

Objective: To generate founder (F0) mice carrying the Pabpn1^{lox} allele and screen them for correct integration of LoxP sites.

Materials:

- Cas9 protein/mRNA
- Synthesized gRNAs and ssDNA donor templates
- Fertilized mouse zygotes (e.g., from C57BL/6J strain)
- Microinjection or electroporation system
- Pseudopregnant surrogate female mice
- DNA extraction kit
- PCR reagents and thermal cycler
- Sanger sequencing service

Method:

- Zygote Microinjection/Electroporation:
 - Prepare an injection mix containing Cas9 protein, the two gRNAs, and the two ssDNA donor templates.
 - Harvest zygotes from superovulated female mice.
 - Deliver the CRISPR/Cas9 reagents into the cytoplasm or pronucleus of the zygotes via microinjection or electroporation.[\[3\]](#)
 - Culture the injected embryos overnight to the 2-cell stage.
- Embryo Transfer:
 - Transfer the viable 2-cell embryos into the oviducts of pseudopregnant surrogate mothers.
- Screening of F0 Pups:

- At ~3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA (gDNA) extraction.
- Perform PCR screening using multiple primer pairs to detect the integration of both the upstream and downstream LoxP sites.[\[3\]](#)
- Use a three-primer PCR strategy to distinguish between wild-type (WT) and floxed alleles in a single reaction.
- Sequence the PCR products from positive pups to confirm the correct integration and sequence of the LoxP sites and to ensure no unintended mutations were introduced in the homology arms.

Table 2: Example Genotyping PCR Strategy

Allele	Forward Primer	Reverse Primer	Expected Product Size
WT	P1 (in intron upstream of 5' LoxP)	P2 (in intron downstream of 5' LoxP)	~350 bp
5' Floxed	P1	P2	~400 bp (due to LoxP)
3' Floxed	P3 (in intron upstream of 3' LoxP)	P4 (in intron downstream of 3' LoxP)	~420 bp
Deleted (post-Cre)	P1	P4	~500 bp

Note: Primer sequences and product sizes are illustrative and depend on the specific genomic location.

Protocol 3: Breeding and Validation of Conditional Knockout

Objective: To establish a homozygous Pabpn1flox/flox mouse line and validate Cre-mediated deletion of Pabpn1.

Materials:

- Verified F0 founder mice
- Wild-type C57BL/6J mice
- A suitable Cre-driver mouse line (e.g., Mx1-Cre for inducible knockout in hematopoietic cells) [1]
- Inducing agent if required (e.g., Poly(I:C) for Mx1-Cre)
- Reagents for RT-qPCR and Western blotting

Method:

- Establishment of the Floxed Line:
 - Breed the correctly targeted F0 founder mice with wild-type mice to achieve germline transmission.
 - Genotype the F1 offspring to identify those carrying the Pabpn1flox allele (Pabpn1flox/+).
 - Intercross the heterozygous F1 mice to generate homozygous Pabpn1flox/flox mice.
- Generation of Conditional Knockout Mice:
 - Cross the homozygous Pabpn1flox/flox mice with mice from a Cre-driver line (e.g., Cre+/-).
 - The resulting Pabpn1flox/+; Cre+/- offspring are then crossed back to Pabpn1flox/flox mice to generate the experimental cohort: Pabpn1flox/flox; Cre+/- (cKO) and control littermates (Pabpn1flox/flox; Cre-/-).

- Induction of Deletion (for inducible Cre lines):
 - If using an inducible Cre line like Mx1-Cre, administer the inducing agent (e.g., intraperitoneal injections of Poly(I:C)) to both cKO and control mice according to established protocols.[\[1\]](#)
- Validation of Knockout:
 - Harvest tissues of interest (e.g., bone marrow for an Mx1-Cre model) from both induced cKO and control mice.[\[1\]](#)
 - Genomic DNA Level: Perform PCR on gDNA from the target tissue to detect the deleted allele.
 - mRNA Level: Perform RT-qPCR to confirm a significant reduction in Pabpn1 mRNA levels in the target tissue.
 - Protein Level: Perform Western blotting to confirm the absence of PABPN1 protein in the target tissue.[\[1\]](#)

Table 3: Expected Results and Phenotypes

Analysis	Expected Outcome in Target Tissue of cKO Mice
Genotyping PCR	Presence of the smaller, deleted allele band.
RT-qPCR	>90% reduction in Pabpn1 mRNA levels.
Western Blot	Absence or significant reduction of the PABPN1 protein band. [1]
Example Phenotype	Hematopoietic System (Mx1-Cre model)
Cellular Analysis	Rapid and robust depletion of hematopoietic stem and progenitor cells (HSPCs) and myeloid cells. [1]

Note: Phenotypes will be tissue-dependent and require careful characterization.

References

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- To cite this document: BenchChem. [Application Notes: Generation of a Conditional Pabpn1 Knockout Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577077#creating-a-pbn1-conditional-knockout-mouse-model]

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